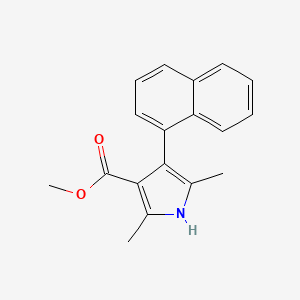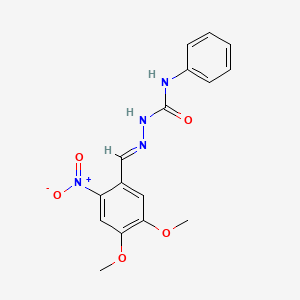
methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate often involves cyclization reactions, condensation with various reagents, and specific functional group transformations. For instance, related pyrrole derivatives have been synthesized through reactions like the Knorr synthesis, involving cyclization and subsequent modifications to introduce specific substituents (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy. Density Functional Theory (DFT) calculations, including B3LYP functional and basis sets like 6-31G(d,p), are employed to evaluate the structure, electronic transitions, and vibrational modes. For example, a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was extensively analyzed to understand its molecular configuration and interactions (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including condensation, hydrogen bonding interactions, and dimer formation. The nature and strength of these interactions, such as heteronuclear hydrogen bonding, can be analyzed through topological parameters in Bader's 'Atoms in molecules' AIM theory. The synthesis and reactions often lead to the formation of dimers or other complex structures, which are stabilized through multiple interactions, as observed in compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (Singh et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their thermodynamic parameters, are determined through spectroscopic data and quantum chemical calculations. The formation of these compounds is generally exothermic and spontaneous at room temperature. Vibrational analysis helps in understanding the molecular interactions, especially the formation of dimers in the solid state through hydrogen bonding (Singh et al., 2013).
Chemical Properties Analysis
The chemical reactivity and stability of pyrrole derivatives are influenced by their molecular structure and the presence of functional groups. Reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify reactive sites within the molecule. These compounds exhibit a range of chemical behaviors, including the ability to form stable dimers through specific interactions, which are crucial for their potential applications in various fields (Rawat & Singh, 2014).
科学的研究の応用
Synthesis and Catalysis
Methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate is involved in the synthesis and optical resolution of axially dissymmetric pyrroles. These compounds have shown effectiveness as catalysts for enantioselective addition reactions, such as the addition of diethylzinc to aromatic aldehydes. The synthesis involves creating dissymmetric pyrroles from nitroalkenes and ethyl isocyanoacetate, with optical resolution achieved via crystallization of diastereoisomeric mixtures. The resultant axially dissymmetric pyrocolls catalyze enantioselective additions, demonstrating the compound's utility in stereoselective synthesis processes (Furusho, Tsunoda, & Aida, 1996).
Structural and Spectral Analyses
In-depth studies on the molecular structure, spectroscopic properties, and reactivity descriptors of related pyrrole compounds have been conducted. These studies involve quantum chemical calculations, including density functional theory (DFT) and "atoms in molecules" (AIM) theory, to evaluate the formation, thermodynamic parameters, and vibrational analyses of the compounds. Such research provides valuable insights into the compound's chemical behavior, including its electrophilicity, resonance-assisted hydrogen bonding, and potential as an electrophile in various reactions (Singh et al., 2013).
Antimicrobial Applications
A novel series of pyrrole derivatives, including methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has been synthesized and evaluated for in vitro antimicrobial activities. The synthesis involves cyclization, hydrolysis, decarboxylation, and formylation reactions. These compounds have shown promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group into the structure further enhances their antimicrobial efficacy, making them significant templates for the design of new antimicrobial agents (Hublikar et al., 2019).
Cytotoxic Activity for Cancer Research
The compound's derivatives have been evaluated for cytotoxic activities against various cancer cell lines. Research in this area focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties. Most of these derivatives exhibit potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research indicates the potential of this compound derivatives in developing new cancer therapies (Deady et al., 2003).
特性
IUPAC Name |
methyl 2,5-dimethyl-4-naphthalen-1-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-16(17(12(2)19-11)18(20)21-3)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIBGPGLDYFPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)
![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)
![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)
